REACTION_CXSMILES
|
[C:1]1([NH2:9])[CH:6]=[CH:5][CH:4]=[C:3]([NH2:7])[C:2]=1[NH2:8].[OH2:10].[C:11](#N)C>>[NH2:7][C:3]1[C:2]2[NH:8][C:11](=[O:10])[NH:9][C:1]=2[CH:6]=[CH:5][CH:4]=1
|
Name
|
|
Quantity
|
450.7 mg
|
Type
|
reactant
|
Smiles
|
C1(=C(C(=CC=C1)N)N)N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction medium was stirred at ambient temperature for 6 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 70° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated off
|
Type
|
CUSTOM
|
Details
|
the residue was purified by chromatography on silica gel (dichloromethane/methanol/aqueous ammonia: 95/5/2)
|
Reaction Time |
6 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=CC=2NC(NC21)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 229.9 mg | |
YIELD: PERCENTYIELD | 42% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |